

# Application Notes and Protocols for Oliceridine Patient-Controlled Analgesia (PCA) Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of patient-controlled analgesia (PCA) protocols utilized in pivotal clinical studies of **Oliceridine** (Olinvyk®), a G protein-biased  $\mu$ -opioid receptor (MOR) agonist. The information is intended to guide researchers in designing and implementing studies involving **Oliceridine** for the management of moderate to severe acute pain.

### Introduction

Oliceridine is a novel intravenous opioid agonist designed to provide potent analgesia with a potentially improved safety and tolerability profile compared to conventional opioids like morphine.[1][2] Its mechanism of action involves preferential activation of the G-protein signaling pathway, which is associated with analgesia, while causing less recruitment of the  $\beta$ -arrestin pathway, which is linked to opioid-related adverse events such as respiratory depression and gastrointestinal dysfunction.[1][3][4] Oliceridine is indicated for the management of acute pain in adults that is severe enough to require an intravenous opioid analgesic and for whom alternative treatments are inadequate.[5]

### **Quantitative Data Summary: PCA Protocols**

The following tables summarize the PCA dosing parameters used in the key Phase III clinical trials of **Oliceridine**: APOLLO-1 (bunionectomy), APOLLO-2 (abdominoplasty), and ATHENA (mixed surgical and medical patients).[1][6][7]



Table 1: Oliceridine PCA Dosing Regimens in APOLLO-1 & APOLLO-2 Studies

Parameter	Oliceridine Regimen 1	Oliceridine Regimen 2	Oliceridine Regimen 3	Morphine (Active Comparator )	Placebo
Loading Dose	1.5 mg	1.5 mg	1.5 mg	4 mg	Volume- matched
Demand Dose	0.1 mg	0.35 mg	0.5 mg	1 mg	Volume- matched
Lockout Interval	6 minutes	6 minutes	6 minutes	6 minutes	6 minutes
Supplemental Dose	0.75 mg (as needed, hourly)	0.75 mg (as needed, hourly)	0.75 mg (as needed, hourly)	2 mg (as needed, hourly)	Not Applicable

Data sourced from the APOLLO-1 and APOLLO-2 clinical trials.[1][6][8][9]

Table 2: Oliceridine PCA Dosing in the ATHENA Study

Parameter	Oliceridine PCA Regimen		
Loading Dose	1.5 mg		
Demand Dose	0.5 mg		
Lockout Interval	6 minutes		
Supplemental Dose	1 mg (as needed, as early as 15 mins after initial dose)		

The ATHENA study was an open-label safety study, and dosing could also be administered as clinician-administered boluses.[10][11]

### **Experimental Protocols**



# Protocol 1: Phase III, Randomized, Double-Blind, Placebo- and Active-Controlled Study of Oliceridine PCA for Postoperative Pain (APOLLO-1 & APOLLO-2)

1. Objective: To evaluate the efficacy and safety of **Oliceridine** administered via PCA for the management of moderate to severe acute pain following either bunionectomy (APOLLO-1) or abdominoplasty (APOLLO-2).[1][6]

#### 2. Study Design:

- Phase: III
- Design: Randomized, double-blind, placebo- and active-controlled, parallel-group.
- Patient Population: Adult patients undergoing bunionectomy or abdominoplasty who were experiencing moderate to severe postoperative pain.[1][6]
- 3. Methodology:
- Inclusion Criteria: Patients aged 18-75 years scheduled for the respective surgical procedure and reporting a pain intensity score of ≥4 on an 11-point Numeric Rating Scale (NRS) postsurgery.[1][6]
- Randomization: Patients were randomized to one of five treatment arms: three **Oliceridine** PCA regimens, one morphine PCA regimen, or a placebo PCA regimen (see Table 1).[9]
- Treatment Administration:
  - Following surgery and upon reporting qualifying pain, patients received a clinicianadministered intravenous loading dose of their assigned treatment.[1]
  - Ten minutes after the loading dose, patients were initiated on a PCA pump programmed with the assigned demand dose and a 6-minute lockout interval.[9][12]
  - Blinded clinician-administered intravenous supplemental doses were permitted as needed on an hourly basis.[12]



- Primary Endpoint: The primary efficacy endpoint was the proportion of treatment responders, defined as patients who did not receive rescue analgesia and experienced at least a 30% improvement in the time-weighted sum of NRS scores over the study period (48 hours for APOLLO-1 and 24 hours for APOLLO-2).[1]
- Secondary Endpoints: Secondary endpoints included assessments of pain intensity over time, patient global assessment of pain control, and safety and tolerability, including the incidence of opioid-related adverse events such as nausea, vomiting, and respiratory depression.[8]

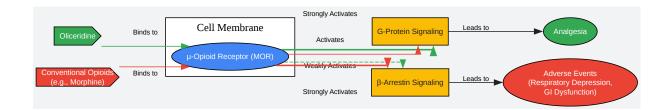
## Protocol 2: Phase III, Open-Label Safety Study of Oliceridine (ATHENA)

- 1. Objective: To evaluate the safety and tolerability of **Oliceridine** in a broad population of adult patients with moderate to severe acute pain requiring parenteral opioid therapy.[7][10]
- 2. Study Design:
- Phase: III
- Design: Open-label, multicenter.[13]
- Patient Population: Adult patients with moderate to severe pain resulting from surgical procedures or non-surgical medical conditions.[10][14]
- 3. Methodology:
- Inclusion Criteria: Adult patients with a pain intensity score of ≥4 on an 11-point NRS.[14]
- Treatment Administration:
  - Oliceridine was administered via intravenous (IV) clinician-administered bolus, PCA, or a combination of both, as determined by the investigator.[13]
  - For PCA administration, a loading dose of 1.5 mg was followed by a demand dose of 0.5 mg with a 6-minute lockout interval.[10][11]



- Supplemental doses of 1 mg could be administered as needed as early as 15 minutes after the initial dose.[10]
- For IV bolus dosing, an initial dose of 1 to 2 mg was administered, with subsequent doses
   of 1 to 3 mg every 1 to 3 hours as needed.[10][11]
- Primary Endpoint: The primary objective was to assess the safety and tolerability of
   Oliceridine, evaluated through the incidence of adverse events (AEs), serious AEs, and AEs
   leading to discontinuation.[13][14]
- Secondary Endpoints: Efficacy was a secondary endpoint, assessed by the change in NRS pain scores from baseline.[13] Multimodal analgesia was permitted in this study.[7]

# Visualizations Signaling Pathway of Oliceridine

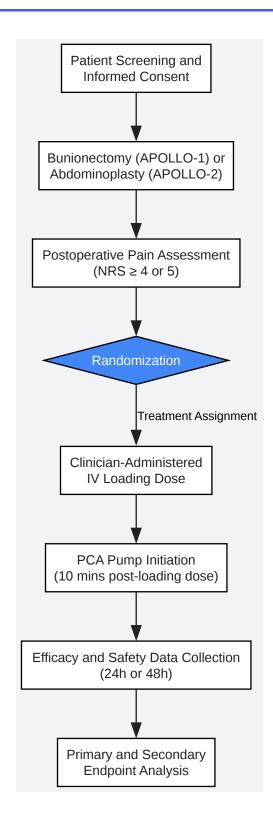


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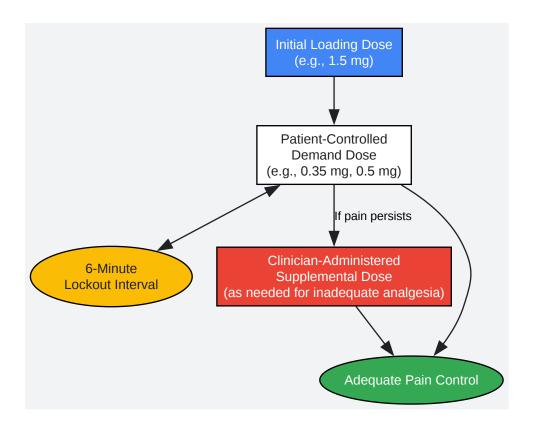
Caption: **Oliceridine**'s biased agonism at the μ-opioid receptor.

### Experimental Workflow for APOLLO-1 & APOLLO-2 Studies









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